N-{1-[3-(2-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
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Description
N-{1-[3-(2-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.9g/mol. The purity is usually 95%.
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Biological Activity
N-{1-[3-(2-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C21H23ClN2O3, with a molecular weight of 386.9 g/mol. The compound features an indole ring structure that is known for its diverse biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Many indole derivatives exhibit activity on GPCRs, which are crucial in mediating cellular responses to hormones and neurotransmitters. The specific interactions of this compound with GPCRs require further investigation but could be significant for its pharmacological profile .
- Anticancer Activity : Indole derivatives have been shown to possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also exhibit similar properties .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the potential therapeutic applications of this compound.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF7 (Breast Cancer) | 12.50 | |
A549 (Lung Cancer) | 26.00 | |
HepG2 (Liver Cancer) | 0.74 mg/mL |
These results indicate that the compound has varying degrees of cytotoxic effects across different cancer cell lines.
Case Studies and Research Findings
Several studies have highlighted the potential of indole derivatives in cancer therapy:
- Antitumor Activity : A study demonstrated that similar compounds induced apoptosis in cancer cells through mitochondrial pathways. This suggests that this compound may also trigger apoptotic pathways in targeted cancer cells .
- Inflammatory Response Modulation : Other indole derivatives have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This characteristic could position this compound as a dual-action agent against both cancer and inflammation .
Properties
IUPAC Name |
N-[1-[3-(2-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-16(12-13)19(23-15(3)25)21(26)24(20)9-6-10-27-18-8-5-4-7-17(18)22/h4-5,7-8,11-12,19H,6,9-10H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPNQYGBDAIOAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=CC=C3Cl)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.